monensin, monosodium salt
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQMTLWECTKJL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22373-78-0 | |
| Record name | Monensin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Aspects of Monensin Sodium Salt in Chemical Biology
Historical Trajectory of Polyether Ionophore Discovery and Study
The history of polyether ionophores dates back to 1951 with the isolation of nigericin (B1684572) and lasalocid (B1674520) acid from Streptomyces species. salinomycin.pl The term "ionophore" was introduced in 1967, referring to the ability of organic molecules to bind metal cations and facilitate their transport across lipid membranes. salinomycin.plmdpi.comnih.gov This chemo-physiological property became the basis for understanding their biological activities. mdpi.comnih.gov
Monensin (B1676710), a representative of the polyether ionophore class, was discovered in 1967 by Agtarap and colleagues as a metabolite produced by Streptomyces cinnamonensis. mdpi.comnewtbdrugs.orgwikipedia.org Its structure was the first among polyether antibiotics to be elucidated in this manner. wikipedia.org The first total synthesis of monensin was reported in 1979. wikipedia.org
Polyether ionophores are naturally occurring compounds produced by various bacteria, including Streptomyces and Actinomadura species. newtbdrugs.orgagscientific.com They are characterized by their highly lipophilic nature, high molecular weight (500-1000 amu), and complex structures featuring multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, aliphatic bridges, and various oxygen-containing functional groups, including a free carboxyl function. newtbdrugs.orgagscientific.com This structural complexity is crucial for their ability to complex with metal cations. salinomycin.plagscientific.comresearchgate.net
Initially recognized for their antibiotic properties, particularly against Gram-positive organisms and protozoa, polyether ionophores, including monensin, found early commercial applications as anticoccidials in poultry farming and as growth promoters in cattle and pigs. agscientific.comslideshare.net Monensin was introduced in the United States for coccidiosis control in poultry in 1971 and remains widely used for this purpose. researchgate.netcapes.gov.br
Academic Relevance and Research Landscape of Monensin Sodium Salt
Monensin sodium salt holds significant academic relevance and is a valuable tool in chemical biology research, primarily due to its function as a sodium ionophore. rpicorp.comsigmaaldrich.comnih.gov It facilitates the transport of monovalent cations, such as sodium and potassium, across cell membranes by forming lipid-soluble complexes. wikipedia.orgrpicorp.comcaymanchem.com This property makes it particularly useful for investigating ion gradients and the role of ion transport in various cellular processes. rpicorp.com
In laboratory settings, monensin is extensively used to study and manipulate intracellular processes, including ion transport and membrane potential. rpicorp.com Its ability to act as an Na⁺/H⁺ antiporter, exchanging intracellular potassium for extracellular protons and extracellular sodium, disrupts ion gradients and alters cellular physiology. wikipedia.orgslideshare.netresearchgate.net
Research involving monensin sodium salt spans various areas within chemical biology:
Ion Transport Studies: Monensin's well-defined ionophoric activity makes it a standard tool for calibrating and characterizing intracellular ion probes and for studying the mechanisms of cation transport across biological membranes. rpicorp.comcaymanchem.com
Cellular Pathway Investigations: Monensin is used to block intracellular protein transport, particularly within the Golgi apparatus, providing insights into cellular trafficking pathways. wikipedia.orgsigmaaldrich.com
Antimicrobial Research: While historically used in veterinary medicine, monensin's activity against various pathogens, including Gram-positive bacteria, mycobacteria, and protozoa, continues to be explored in academic research, including studies on drug-resistant strains. mdpi.comnih.govcaymanchem.comresearchgate.net
Cancer Research: Recent academic studies have investigated the potential of monensin and other polyether ionophores for their antineoplastic activities and ability to target cancer cells, including cancer stem cells. salinomycin.plnewtbdrugs.orgresearchgate.netchemimpex.com Research explores its mechanisms of action in inducing apoptosis and its effects on cellular pathways in cancer cells. researchgate.net
Rumen Fermentation Studies: Monensin's impact on rumen microbiota and fermentation patterns in livestock is a subject of ongoing research, focusing on its effects on volatile fatty acid production and methane (B114726) mitigation. sigmaaldrich.comoup.comresearchgate.netmdpi.comnih.govtandfonline.com Studies analyze changes in bacterial populations and metabolic products in the rumen in response to monensin administration. nih.govtandfonline.com
Environmental Studies: The fate and effects of monensin in the environment, particularly in manure and aquatic systems, are also subjects of academic investigation due to its widespread use in agriculture. bac-lac.gc.caplos.org
Academic research on monensin sodium salt often involves detailed analyses of its interactions with biological membranes, its effects on cellular signaling pathways, and its potential as a lead compound for the development of new therapeutic agents. nih.govresearchgate.net Studies frequently employ techniques such as HPLC for analysis and utilize it in various biological assays. rpicorp.comsigmaaldrich.com
Below is a table summarizing some key research areas involving monensin sodium salt:
| Research Area | Focus |
| Ion Transport | Studying cation movement across membranes, probe calibration. rpicorp.comcaymanchem.com |
| Cellular Trafficking | Blocking Golgi transport and protein secretion. wikipedia.orgsigmaaldrich.com |
| Antimicrobial Activity | Investigating effects on bacteria, protozoa, and viruses. nih.govcaymanchem.comresearchgate.net |
| Cancer Biology | Exploring antineoplastic effects and mechanisms. salinomycin.plresearchgate.netchemimpex.com |
| Rumen Microbiology | Analyzing fermentation and microbial population shifts. nih.govtandfonline.com |
| Environmental Impact | Assessing fate and effects in ecological systems. bac-lac.gc.caplos.org |
This table is interactive and can be sorted by clicking on the headers.
The academic landscape of monensin sodium salt research is dynamic, with ongoing studies exploring its multifaceted biological activities and potential applications beyond its traditional uses. nih.govresearchgate.net
Molecular Mechanisms of Biological Activity
Ion Transport Dynamics and Membrane Interaction
Monensin (B1676710) sodium salt functions as an ionophore, a lipid-soluble molecule that facilitates the movement of ions across lipid bilayers. iwaponline.comwikipedia.org Its structure allows it to form complexes with specific cations, effectively shielding the charge of the ion and enabling its passage through the hydrophobic core of the membrane. iwaponline.com
Monovalent Cation Complexation and Selectivity
Monensin exhibits a preference for forming complexes with monovalent cations. wikipedia.org Studies have shown varying orders of selectivity depending on the experimental conditions and the presence of other cations. Some research indicates a selectivity order of Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+. nih.gov Another study suggests the ability to form complexes with monovalent cations follows the order Na+ > K+ > Li+ > Rb+ > Cs+. iwaponline.com The formation of these complexes allows monensin to act as a carrier for these ions across lipid membranes. nih.goviwaponline.comwikipedia.orgchemicalbook.com Experimental data, including cyclovoltammetry, microcalorimetry, and potentiometry, have revealed that monensinate complexes with Group IA cations are very stable, with a particularly sharp stability maximum for the sodium complex. rsc.orgrsc.org The decrease in cation size accompanied by an increase in their accepting ability enhances the metal selectivity towards ligand donor atoms. rsc.orgresearchgate.net
Electroneutral and Electrogenic Ion Exchange Modalities
Monensin is known to transport cations across lipid membranes through both electroneutral and electrogenic exchange mechanisms. wikipedia.orgstemcell.comnewdrugapprovals.org While it is primarily recognized for its electroneutral exchange of Na+ for H+, some studies suggest it can also transport sodium ions in an electrogenic manner. wikipedia.orgnewdrugapprovals.org This dual modality contributes to its diverse biological activities. wikipedia.orgstemcell.comnewdrugapprovals.org Research on monensin and its ethyl ester derivative has indicated that both can perform nonelectrogenic exchange of potassium (or sodium) ions for protons, and can also act as electrogenic potassium ion carriers. nih.gov
Na+/H+ Antiporter Functionality
A key mechanism of action for monensin is its function as a Na+/H+ antiporter. xcessbio.comnih.goviwaponline.comwikipedia.orgmsdvetmanual.comabbiotec.com This means it facilitates the exchange of sodium ions for protons across biological membranes. hellobio.comtcichemicals.com This exchange is typically electroneutral, where one sodium ion is transported in one direction in exchange for one proton in the opposite direction. wikipedia.orgnih.gov This antiport activity plays a significant role in disrupting cellular ion gradients and pH homeostasis. iwaponline.comchemicalbook.com
Intracellular Homeostasis Perturbation
The ion transporting activity of monensin leads to significant disruptions in the delicate balance of ions and pH within the cell, impacting various intracellular processes and organelle functions. nih.govwikipedia.orgnih.gov
Alterations in Intracellular pH and Ion Balance
Monensin's ability to exchange Na+ for H+ across membranes directly impacts intracellular pH (pHi). nih.govwikipedia.orgnih.gov This exchange can lead to an increase in intracellular pH, a phenomenon observed in various cell types. nih.govresearchgate.net The resulting imbalance in sodium and potassium distribution can activate ATP-consuming pumps as the cell attempts to restore ion balance. iwaponline.com Prolonged disruption can deplete cellular energy reserves, contributing to cell death. iwaponline.com The perturbation of intracellular ionic gradients is a fundamental aspect of ionophore toxicity. msdvetmanual.com
Modulation of Cellular Organelle Functionality
Monensin is known to disrupt the function of various cellular organelles, particularly those involved in intracellular trafficking and protein processing, such as the Golgi apparatus. xcessbio.comnih.govmsdvetmanual.comnih.govhellobio.comabcam.combio-gems.com It blocks intracellular protein transport, specifically inhibiting the transport of proteins from the medial to trans-Golgi cisternae. rndsystems.comnih.govwikipedia.orgmsdvetmanual.comhellobio.combio-gems.combio-gems.com This disruption is linked to its ability to neutralize acidic intracellular compartments and alter Golgi apparatus structure. rndsystems.comhellobio.com Monensin can induce rapid swelling of trans-Golgi stacks and early endosomes by transporting Na+/K+ in exchange for H+ across endomembranes. biorxiv.org This alteration in Golgi pH can affect post-translational processes associated with the Golgi. researchgate.net Furthermore, monensin can impact other organelles; for instance, its antimalarial action is partly explained by impaired function of nutrient and vacuolar organelles in the parasite. nih.gov Studies have also indicated that monensin can increase mitochondrial Na+ content and decrease mitochondrial respiratory capacity in certain cell types. nih.gov
Golgi Apparatus Intracellular Transport Inhibition
Monensin sodium salt is a well-established inhibitor of intracellular protein transport, with a notable impact on the Golgi apparatus. nih.govbio-gems.com It disrupts the trans-Golgi transport of proteins, interfering with the movement and processing of glycoproteins. hellobio.combiologists.comnih.gov This inhibition occurs at the level of the medial-Golgi cisternae. bio-gems.combiologists.com Studies have shown that monensin treatment leads to vacuolation and swelling of the Golgi complex. biologists.commedrxiv.org This disruption of Golgi function can block the intracellular transport of proteins without necessarily inhibiting their synthesis. nih.gov The transfer of products formed within the Golgi structures is also inhibited by monensin. nih.gov
Mitochondrial Membrane Potential Disruption
Monensin sodium salt has been shown to perturb mitochondrial function, including the disruption of mitochondrial membrane potential. nih.govnih.govresearchgate.net This effect is linked to the ionophoric activity of monensin, which can lead to changes in intracellular ion concentrations, such as increased intracellular calcium levels due to the influx of Na+ and efflux of H+ and K+. aacrjournals.org These ionic imbalances can impact mitochondrial function, potentially leading to swelling of mitochondria and decreased ATP production. aacrjournals.org Research in Toxoplasma gondii has demonstrated that monensin treatment results in decreased mitochondrial membrane potential and altered morphology, effects that can be mitigated by antioxidant compounds. nih.gov
Lysosomal and Acidic Endosome Function Impairment
Monensin sodium salt affects the function of lysosomes and acidic endosomes by neutralizing these intracellular compartments. hellobio.comfishersci.at As a carboxylic ionophore, monensin can dissipate transmembrane pH gradients in these organelles. biologists.com By acting as a proton/cation antiporter, it can increase the pH of acidic lysosomal compartments, disrupting the proton gradient and inhibiting the activity of lysosomal hydrolases. biologists.comcabidigitallibrary.orgphysiology.org This can impair the degradation of internalized substances and interfere with processes that rely on the acidic environment of these organelles, such as the delivery of hydrolases to lysosomes. biologists.comcabidigitallibrary.orgresearchgate.net This neutralization can also affect endosomal trafficking and the recycling of plasma membrane proteins. cabidigitallibrary.org
Induction of Cellular Stress Pathways
Monensin sodium salt is known to induce cellular stress pathways, including the generation of oxidative stress. medrxiv.orgaacrjournals.org
Oxidative Stress Generation
Monensin treatment can elevate intracellular oxidative stress, evidenced by an increased generation of intracellular reactive oxygen species (ROS). medrxiv.orgaacrjournals.orgnih.gov This induction of oxidative stress is considered a significant factor in the biological effects of monensin. aacrjournals.orgnih.govnih.gov Studies have shown that monensin-induced antiproliferative effects can be antagonized by antioxidants, indicating the dependency of these effects on elevated ROS levels. aacrjournals.orgnih.gov The generation of oxidative stress by monensin may be linked to its effects on mitochondrial function and interference with cellular defense systems. nih.govnih.gov
Effects on Endocytosis
Monensin sodium salt has been shown to affect endocytosis. nih.govaacrjournals.org It can slow down and reduce the process of endocytosis. hellobio.com Research has indicated that monensin can reduce the internalization of transferrin, a protein internalized through receptor-mediated endocytosis. aacrjournals.org Furthermore, monensin is known to block the recycling of LDL receptors in mammalian cells, leading to their disappearance from the cell surface. biorxiv.org This suggests that monensin interferes with the normal trafficking and function of endocytic pathways. biorxiv.org
Molecular-Level Interactions with Lipid Bilayers
The biological activity of monensin sodium salt is fundamentally linked to its ability to interact with and transport cations across lipid bilayers. nih.govhellobio.com Monensin functions as an ionophore, forming lipid-soluble complexes with monovalent cations, thereby facilitating their movement across the hydrophobic core of the membrane. selleckchem.comnih.gov The mechanism of ion transport is primarily an electroneutral antiport of Na+/H+ cations. selleckchem.comnih.gov The monensin molecule binds a sodium cation, losing a proton from its carboxyl group, and transports the complex across the lipid membrane. nih.gov On the opposite side, the sodium cation is released, and the carboxylate anion becomes protonated. nih.gov This process allows monensin to alter the ion gradients and pH across cellular and subcellular membranes. stemcell.comselleckchem.comnih.gov Studies using artificial lipid membranes, such as planar bilayer lipid membranes and liposomes, have been instrumental in understanding the ionophoric activity and transport mechanisms of monensin. nih.govresearchgate.net These studies have confirmed that monensin can mediate the transport of sodium ions across lipid bilayers, with the transport influenced by the concentrations of Na+ and H+ on either side of the membrane. nih.gov
Biosynthetic Pathways and Regulation
Microbial Origin and Production Host: Streptomyces cinnamonensis
Monensin (B1676710) is a natural product isolated from the actinomycete bacterium Streptomyces cinnamonensis. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov This bacterium serves as the primary biological factory for the production of this polyether ionophore. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov
Polyketide Biosynthetic Cascade Elucidation
The biosynthesis of monensin follows a polyketide pathway, a common route for the synthesis of complex natural products in bacteria and fungi. researchgate.netnih.govoup.comwikipedia.org The elucidation of the monensin biosynthetic gene cluster (mon) has provided significant insights into this process. researchgate.netresearchgate.netnih.gov The pathway involves the stepwise condensation of small carboxylic acid units, building the carbon backbone of the molecule. researchgate.netbeilstein-journals.orgpsu.edu
Role of Type I Polyketide Synthases (PKS)
The core assembly of the monensin carbon skeleton is catalyzed by a system of modular Type I polyketide synthases (PKSs). researchgate.netnih.govoup.comwikipedia.orgnih.govrsc.org These are large, multifunctional enzymes organized into modules, with each module responsible for one cycle of chain elongation and modification. nih.govoup.comwikipedia.org In S. cinnamonensis, the monensin PKS system is encoded by eight separate genes, monAI to monAVIII, which house the 12 modules predicted to be required for the carbon skeleton's construction. researchgate.netoup.com Additional PKS-related activities are encoded by monAIX and monAX. researchgate.netoup.com The PKS initially produces a linear enzyme-bound triene intermediate. beilstein-journals.orgnih.gov This intermediate is then transferred to a discrete acyl carrier protein (ACPX), encoded within the mon gene cluster. beilstein-journals.orgnih.govuniprot.org The monensin PKS lacks a conventional C-terminal thioesterase domain for chain release; instead, a transferase (MonKSX) facilitates the transfer to the discrete ACPX. beilstein-journals.org
Incorporation of Precursor Units (Acetate, Butyrate (B1204436), Propionate)
Studies using isotopically labeled precursors have shown that monensin A is formally synthesized from specific numbers of acetate (B1210297), butyrate, and propionate (B1217596) units. researchgate.netbeilstein-journals.orgpsu.edu Monensin A is assembled from five acetate units, one butyrate unit, and seven propionate units. researchgate.netbeilstein-journals.orgpsu.edu Monensin B, a minor product, differs by having a methyl side chain at C-16 instead of an ethyl side chain, which arises from the substitution of the butyrate unit by a propionate unit. researchgate.netbeilstein-journals.org The precursor units are incorporated as their acyl-CoA derivatives: malonyl-CoA (from acetate), methylmalonyl-CoA (from propionate), and ethylmalonyl-CoA (from butyrate). nih.govresearchgate.netnih.gov The primary metabolic genes, including acs, pckA, accB, acdH, atoB, mutB, epi, and ccr, are crucial for the biosynthesis of these precursors. nih.govresearchgate.netnih.gov Experiments with labeled precursors have also revealed insights into the metabolic pathways supplying these building blocks, indicating that butyrate and acetoacetate (B1235776) can be incorporated into propionate units without cleavage to acetate. nih.gov
Genetic and Transcriptional Regulation of Biosynthesis
The biosynthesis of monensin is tightly regulated at the genetic and transcriptional levels, involving both global and pathway-specific regulatory factors. nih.govresearchgate.netresearchgate.netnih.govtju.edu.cn This regulation ensures the efficient production of the antibiotic in response to environmental signals and the organism's developmental stage.
Global Regulatory Factors (e.g., Cyclic AMP Receptor Protein - Crp)
Global transcription factors play a broad role in regulating both primary and secondary metabolism in Streptomyces. nih.govresearchgate.netresearchgate.netnih.gov The cyclic AMP receptor protein (Crp) is a well-known global regulator in bacteria, including Streptomyces. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com Studies have shown that Crp plays a positive role in monensin biosynthesis in S. cinnamonensis. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com Overexpression of the crp gene has been shown to increase monensin production. nih.govresearchgate.netnih.gov RNA sequencing analysis has indicated that Crp has extensive regulatory effects on genes involved in primary metabolic pathways that supply monensin precursors, such as acs, pckA, accB, acdH, atoB, mutB, epi, and ccr, upregulating their transcription. nih.govresearchgate.netresearchgate.netnih.gov Furthermore, Crp upregulates the expression of most genes within the mon biosynthetic gene cluster, including the PKS genes (monAI to monAVIII) and some tailoring genes (monBI-monBII-monCI, monD, and monAX), as well as the pathway-specific regulatory gene monRI. nih.govresearchgate.netresearchgate.netnih.gov Another global factor, DasR, has also been shown to positively control monensin biosynthesis by regulating both pathway-specific regulatory gene monRII and functional genes like monAIX, monE, and monT. nih.govoup.com
Pathway-Specific Regulatory Genes (e.g., MonH, MonRI, MonRII)
In addition to global regulators, monensin biosynthesis is controlled by pathway-specific regulatory genes located within or near the mon gene cluster. nih.govresearchgate.netresearchgate.netnih.govtju.edu.cn Three such positive pathway-specific regulators identified are MonH, MonRI, and MonRII. nih.govresearchgate.netnih.govtju.edu.cn These regulators cooperatively control the expression of mon genes. nih.gov Transcriptional analysis has revealed a co-regulatory cascade involving these factors. researchgate.netnih.gov MonH upregulates the transcription of monRII, which in turn enhances the transcription of monRI. researchgate.netnih.gov MonRII acts as an autorepressor, while MonRI is an autoactivator. researchgate.netnih.gov MonH also activates the transcription of monCII-monE and upregulates monT, which is repressed by MonRII. researchgate.netnih.gov The tailoring gene monD and the thioesterase gene monAX are activated by MonRI and upregulated by MonRII. researchgate.netnih.gov Both MonH and MonRI are considered essential for monensin biosynthesis, while MonRII is non-essential and its function can be compensated by increased expression of monRI. nih.gov
| Regulator Type | Regulator | Target Genes | Effect on Transcription | References |
| Global | Crp | Primary metabolic genes (acs, pckA, accB, acdH, atoB, mutB, epi, ccr), mon genes (monAI-monAVIII, monBI-monBII-monCI, monD, monAX), monRI | Upregulation | nih.govresearchgate.netresearchgate.netnih.gov |
| Global | DasR | monRII, monAIX, monE, monT | Positive control | nih.govoup.com |
| Pathway-Specific | MonH | monRII, monCII-monE, monT | Upregulation/Activation | researchgate.netnih.gov |
| Pathway-Specific | MonRII | monRI, monD, monAX | Enhancement/Upregulation | researchgate.netnih.gov |
| Pathway-Specific | MonRI | monD, monAX | Activation | researchgate.netnih.gov |
Post-Polyketide Synthase Tailoring Steps (e.g., Hydroxylation, O-Methylation)
The post-PKS tailoring of the monensin polyketide chain involves several enzymatic modifications, including epoxidation, oxidative cyclization, hydroxylation, and O-methylation. researchgate.netresearchgate.net The linear polyketide intermediate undergoes stereospecific epoxidation of its double bonds, catalyzed by enzymes such as the flavin-dependent epoxidase MonCI, leading to a putative triepoxide. researchgate.net This is followed by oxidative cyclization, a complex process involving epoxide hydrolases/cyclases like MonBI and MonBII, which results in the characteristic fused cyclic ether rings of monensin. researchgate.net
Two key late-stage tailoring steps are hydroxylation and O-methylation. Hydroxylation at the C-26 position of the monensin molecule is catalyzed by the P450 monooxygenase MonD. beilstein-journals.orgresearchgate.netresearchgate.net This hydroxylation step has been shown to be crucial for the correct formation of the sodium-monensin complex. beilstein-journals.org O-methylation, specifically of the hydroxyl group at C-3, is catalyzed by the methyl-transferase MonE. beilstein-journals.orgresearchgate.net
Studies involving the deletion of the genes encoding these tailoring enzymes in Streptomyces cinnamonensis have provided insights into their roles. Deletion of monD resulted in the production of dehydroxymonensin, while deletion of monE led to the production of demethylmonensin. beilstein-journals.org A double mutant lacking both monD and monE produced dehydroxydemethylmonensin. beilstein-journals.org Analysis of the crystal structures of dehydroxymonensin and demethylmonensin revealed that while the conformation of sodium demethylmonensin is similar to that of sodium monensin, the coordination of the sodium ion is significantly different in the sodium dehydroxymonensin complex, highlighting the importance of the C-26 hydroxylation for proper cation binding. beilstein-journals.org
The exact order of the hydroxylation and O-methylation steps has not been definitively established, although hydroxylation is sometimes depicted as preceding methylation in proposed pathways. beilstein-journals.org The release of the mature monensins A and B from the PKS is catalyzed by the thioesterase MonCII. beilstein-journals.orgresearchgate.net
Bioprocess Optimization for Enhanced Monensin Production
Enhancing monensin production by Streptomyces cinnamonensis can be achieved through various bioprocess optimization strategies, including genetic improvement of the strain and modification of cultivation conditions. nih.gov Optimization of the fermentation process parameters such as temperature and aeration has been shown to increase monensin yield. nih.gov The addition of esters of oleic acid to the culture medium has also been reported to improve production. nih.gov
Genetic approaches, such as the selection of suitable strains and targeted gene manipulations within the monensin biosynthetic gene cluster, contribute to increased yields. researchgate.netnih.gov Ensuring the sufficient availability of precursors derived from primary metabolism, such as acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, is a prerequisite for efficient monensin biosynthesis. researchgate.netglpbio.commedchemexpress.com
Chemical Synthesis, Modification, and Structure Activity Relationships Sar
Synthetic Methodologies for Monensin (B1676710) Analogues
The synthesis of monensin analogues primarily involves targeted modifications of its existing functional groups or the creation of new cyclic structures. These methodologies aim to alter the molecule's physicochemical properties and, consequently, its interaction with cations and biological membranes.
Hydroxyl Group Derivatization
Monensin possesses several hydroxyl groups, with the hydroxyl group at the C-26 position being a common site for chemical modification. Derivatization at this position has been explored to yield analogues with varied biological and ionophoric properties. For instance, the synthesis of monensin urethanes has been reported through modification of the O(XI)H group, leading to derivatives with increased cation transporting properties nih.govjst.go.jp. Ester and ether derivatives of monensin with modifications at the O(IV)H group have also been synthesized nih.gov. Acyl derivatives at this position have shown lower antibacterial activity compared to the parent compound, while monensin-O(4) benzyl (B1604629) ethers exhibited significantly higher antibacterial activity, potentially due to increased hydrophobicity improving solubility in bacterial cell membranes nih.gov.
Carboxyl Group Derivatization
The carboxyl group at the C-1 position of monensin is another key site for chemical modification. This modification is a well-known and frequently used method for synthesizing numerous analogues icm.edu.pl. Modifications of the carboxyl group include the synthesis of amides and esters of monensin A nih.gov. For example, four new amides of monensin have been synthesized and studied for their ability to complex monovalent metal cations such as Li⁺, Na⁺, and K⁺ nih.gov. Modification of the carboxyl group to yield monensylamino acids and monensylamino acid-1,29-lactones has been investigated to obtain potent Na⁺ ionophores nih.gov. While monensylamino acids showed less Na⁺ ion transport activity, likely due to lower lipophilicity, monensylaspartic acid-1,29-lactone exhibited higher activity in a liquid membrane system nih.govnih.gov.
C-26 Position Modifications
Modifications at the C-26 position of monensin are well-described in the literature researchgate.net. This position, bearing a hydroxyl group, has been a focus for creating derivatives with altered properties. Ester derivatives at the C-26 position have been synthesized and evaluated for their biological activity researchgate.netresearchgate.net. The chemical modification at the C-26 position can lead to changes in cation complexation preferences nih.gov. While C-26 derivatives were historically limited to esters, ethers, or O-urethanes, new methods have been developed to convert the C-26 hydroxyl group into other functional groups, such as an azide (B81097) group icm.edu.plnih.gov. This C-26 azide can then serve as a substrate for further derivatization, such as the synthesis of acyl analogues like amides and urea (B33335) icm.edu.pl. Studies have shown that modifying the OH-26 can lead to an inversion of transport selectivity in favor of K⁺/Na⁺ compared to monensin researchgate.netacs.org.
Macrocyclic Derivative Synthesis
An interesting direction in monensin research involves the cyclization of the molecule to transform its pseudocyclic skeleton into a macrocyclic structure nih.govacs.org. This macrocyclization can lead to significant changes in structural properties, including the number of rotatable bonds and polar surface area nih.govacs.org. Strategies toward the synthesis of cyclic monensin derivatives include macrolactamization using amidation reactions and macrocyclization via Huisgen 1,3-dipolar cycloaddition researchgate.netacs.orgnauka.gov.pl. Macrocyclic MON derivatives synthesized so far have primarily been lactones, although more stable macrocyclic derivatives incorporating an amide bond and/or a 1,2,3-triazole ring have also been synthesized acs.org.
Impact of Structural Alterations on Ionophoric Properties
Structural alterations to the monensin molecule can profoundly impact its ionophoric properties, affecting its ability to complex with metal cations and transport them across membranes. These changes in ionophore properties are directly linked to alterations in biological activity researchgate.netresearchgate.net.
Cation Complexation Selectivity and Affinity
Monensin is known as a monovalent ionophore with a high affinity for sodium cations researchgate.netwikipedia.orgcore.ac.uk. The cation-binding selectivity and affinity of ionophores are closely related to their structure and the size of the polar cavity that binds the cation core.ac.uk. Modifications to the monensin structure, particularly at the C-26 position, can alter its cation complexation preferences nih.govresearchgate.net. For example, certain C-26 monensin derivatives have demonstrated an increase in the effective transport of potassium cations through membranes, with a concomitant decrease in the transport of sodium cations, indicating a preference for potassium over sodium nih.govresearchgate.netacs.org. This inversion of selectivity highlights the critical role of the C-26 position in determining cation binding preference researchgate.nettandfonline.com. The key role of the C-26H₂-OH arm for the stability and selectivity of 1:1 complexes formed by monensin has been demonstrated through studies measuring Na⁺ and K⁺ extractions tandfonline.com. The ionophore ability can be lost if the head-to-tail chelation of the monensin skeleton is prevented by blocking terminal hydroxyl functions researchgate.netacs.org.
The ionic selectivity of monensin is influenced by both the different affinity for various cations and differences in the rates of cross-membranal diffusivities of the ionophore-cation complexes nih.gov. While monensin exhibits a high affinity for sodium, this may not hold true for its macrocyclic derivatives, as their coordination space differs, potentially leading to a significant change in selectivity for metal cations acs.org.
Table 1: Impact of C-26 Modification on Cation Selectivity
| Monensin Derivative Type | Cation Transport Selectivity (vs. Monensin) | Reference |
| Certain C-26 derivatives | Increased K⁺ transport, Decreased Na⁺ transport (Preference for K⁺/Na⁺) | nih.govresearchgate.netacs.org |
| C-26-O-acyl derivatives | Lower antibacterial activity | nih.gov |
| C-26-O-benzyl ethers | Higher antibacterial activity | nih.gov |
Table 2: Impact of Carboxyl Group Modification on Na⁺ Transport
| Monensin Derivative Type | Na⁺ Ion Transport Activity (vs. Monensin) | Reference |
| Monensylamino acids | Less active | nih.gov |
| Monensylamino acid-1,29-lactones | No Na⁺ ion permeability (generally) | nih.gov |
| Monensylaspartic acid-1,29-lactone | 2.5 times higher (liquid membrane) | nih.gov |
Table 3: Macrocyclization and Ionophoric Properties
| Derivative Type | Structural Change | Impact on Cation Affinity/Selectivity | Reference |
| Macrocyclic derivatives | Transformation from pseudocyclic to macrocyclic | Potential significant change in selectivity | acs.org |
| Macrocyclic lactam | Stabilized by hydrogen bonds (fewer than pseudocyclic) | Forms complexes with monovalent and divalent cations | acs.org |
Ion Transport Efficiency and Mechanisms of Derivatives
Monensin functions as an ionophore, facilitating the transport of monovalent cations, particularly Na+, across lipid membranes nih.govwikipedia.orgselleckchem.com. This transport can occur via electroneutral exchange, such as Na+/H+ antiport, or in an electrogenic manner nih.govwikipedia.orgresearchgate.net. The ability of monensin and its derivatives to transport metal cations across membranes is central to their antibacterial properties wikipedia.org.
Modifications to the monensin structure can influence its cation complexation selectivity and transport efficiency nih.gov. For instance, derivatives with blocked carboxyl groups, such as amides and esters, still exhibit antimicrobial properties, suggesting alternative transport mechanisms or that the free carboxyl group is not strictly required for all activity nih.govwikipedia.org. Studies on 7-O-(4-substituted benzyl)monensins have shown variations in Na+ ion permeability depending on the substituent, indicating that modifications away from the ion-binding cavity can still impact transport jst.go.jp. Some C-26 modified derivatives have shown an increase in the effective transport of potassium cations over sodium cations, altering the ion preference of the ionophore nih.gov.
Research indicates that the mechanism of ion transport can be electroneutral, involving the deprotonation of the carboxyl group and transport of a neutral complex, or electrogenic, without deprotonation miguelprudencio.com. Ionophores with modified carboxyl groups may also perform a third type of transport known as biomimetic transport miguelprudencio.com.
Structure-Activity Correlation in Biological Contexts
The biological activities of monensin and its derivatives are closely linked to their ability to disrupt ion homeostasis within cells by transporting metal cations across membranes nih.govwikipedia.orgontosight.ai. Structure-activity relationship (SAR) studies aim to understand how structural changes in monensin affect its biological efficacy against various targets.
Monensin and its derivatives exhibit activity primarily against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, as well as some fungi and mycobacteria nih.govnih.govjmaterenvironsci.commdpi.comresearchgate.net. Gram-negative bacteria are generally less susceptible mdpi.comresearchgate.net. The antibacterial activity is attributed to the disruption of cellular processes caused by changes in intracellular pH and the balance of sodium and potassium ions nih.gov.
Chemical modifications, particularly at the C-26 position, have been explored to enhance antimicrobial activity nih.govnih.govuea.ac.uk. Studies on C-26 modified urethane (B1682113) and ester derivatives of monensin A have shown that many exhibit higher activity against Gram-positive bacterial strains compared to unmodified monensin nih.govuea.ac.uk. For example, a phenyl urethane derivative of monensin A demonstrated promising antibacterial activity with minimal inhibitory concentration (MIC) values as low as 0.25-0.50 μg/ml against Staphylococcus strains, proving more effective than unmodified monensin and in some cases, significantly more effective than ciprofloxacin (B1669076) nih.govuea.ac.uk. However, the activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was generally lower nih.govuea.ac.uk.
Data from studies on C-26 modified monensin A derivatives highlight the impact of the substituent on antimicrobial potency:
| Derivative Class | Modification Position | Example Derivative | Activity vs. Gram-Positive Bacteria | Activity vs. Gram-Negative Bacteria | Reference |
| Urethanes | C-26 | Phenyl urethane | Enhanced (MIC 0.25-0.50 μg/ml vs. Staphylococcus strains) | Lower | nih.govuea.ac.uk |
| Esters | C-26 | Various esters | Varied, some lower than MON | Lower | nih.govuea.ac.uk |
| Urethanes | C-26 | Various urethanes | Higher or similar to MON | Lower | uea.ac.uk |
Monensin is well-established for its antiparasitic activity, particularly against coccidia in veterinary medicine nih.govnih.govwikipedia.org. Research has also investigated its activity and that of its analogues against other parasites, such as Plasmodium species (malaria) and Trypanosoma brucei (trypanosomiasis) nih.govwikipedia.orgmalariaworld.orgcore.ac.uknih.govnih.govasm.org.
Semi-synthetic derivatives of monensin have shown potent antiplasmodial activity core.ac.uknih.gov. Chemical modifications at the C(26) hydroxyl group have yielded monensin carbamates with in vivo antiplasmodial activity in mice infected with malaria core.ac.uk. Specifically, chlorophenyl and phenyl carbamate (B1207046) derivatives of monensin have demonstrated significantly higher activity against Plasmodium berghei compared to the unmodified compound core.ac.uk. Some monensin derivatives, including chlorophenyl carbamate, sulphonate, and carbonate derivatives, have also shown higher in vitro activity against Plasmodium falciparum than monensin itself core.ac.uk. A C26-amino derivative of monensin used as a substrate for synthesizing acyl analogues like amides and urea also exhibited strong activity against the hepatic stage of Plasmodium berghei infection in vitro, surpassing the activity of primaquine (B1584692) malariaworld.orgnih.gov. The IC50 value for MON O-phenyl urethane was reported to be less than 1 nM malariaworld.orgnih.gov.
Monensin has demonstrated antiproliferative activity against various human cancer cell lines nih.govontosight.aidntb.gov.uanih.gov. This activity is linked to its ability to disrupt intracellular protein transport and induce apoptosis wikipedia.orgontosight.ainih.gov. Modified monensin structures have been synthesized and evaluated to explore enhanced antiproliferative effects and overcome drug resistance in cancer cells nih.govdntb.gov.ua.
Structurally diverse monensin esters, including C-1 esters and C-26-O-acetylated derivatives, as well as a lactone derivative, have been synthesized and tested for antiproliferative activity against human cancer cell lines nih.govdntb.gov.ua. All tested derivatives showed in vitro antiproliferative activity at micromolar concentrations nih.govdntb.gov.ua. Notably, many of these derivatives were effective in overcoming drug resistance in certain cancer cell lines, such as LoVo/DX and MES-SA/DX5 nih.govdntb.gov.ua. C-26-O-acetylated derivatives were identified as particularly active, exhibiting good resistance indices and high selectivity indices nih.govdntb.gov.ua.
More recent studies have also explored macrocyclic monensin derivatives, which have shown antiproliferative activity at the micromolar level against tested cancer cell lines acs.org. While these macrocyclic derivatives may exhibit lower activity than the unmodified ionophore, they can also have lower cytotoxicity and higher selectivity indices compared to reference drugs acs.org. For example, a macrocyclic lactone derivative obtained via click chemistry showed higher antiproliferative activity against the drug-resistant LoVo/DX cell line than cisplatin (B142131) acs.org.
Structural Characterization of Monensin Complexes and Derivatives
Structural characterization techniques, such as X-ray crystallography and NMR spectroscopy, are crucial for understanding how monensin and its derivatives interact with ions and how structural modifications influence their conformation and complexation behavior nih.govbeilstein-journals.orgjst.go.jpjmaterenvironsci.comiucr.orgicm.edu.plresearchgate.netresearchgate.netmdpi.comacs.org.
Monensin forms stable complexes with monovalent cations like Li+, Na+, K+, Rb+, Ag+, and Tl+ wikipedia.orgselleckchem.com. The structure of the sodium complex of monensin A has been extensively studied wikipedia.orgiucr.org. In the sodium bromide complex of monensin, the sodium ion is coordinated to six oxygen atoms of the monensin molecule in a distorted octahedral arrangement iucr.org. The monensin molecule adopts a pseudocyclic conformation stabilized by intramolecular hydrogen bonds nih.goviucr.org. The carboxyl group is not deprotonated in this specific complex iucr.org.
Crystal structures of monensin salts with various monovalent cations, including Ag+, Li+, Na+, K+, and Rb+, have been determined, often showing the ionophore encapsulating the cation within its pseudocyclic structure nih.gov. Complexes with divalent cations like Mg2+, Ca2+, Mn2+, Co2+, Ni2+, and Zn2+ have also been studied, revealing different coordination modes and complex compositions nih.govdntb.gov.uaresearchgate.net. For instance, complexes with Ca2+ can involve two monensin molecules and water, while complexes with Co2+, Mn2+, and Cu2+ can involve two monensin sodium salt molecules bound to a divalent metal cation and chloride anions nih.gov. Novel iron(III) complexes of monensin have also been characterized, including dinuclear and trinuclear species where the antibiotic ligand can exhibit monodentate, bidentate, or bridged bidentate coordination mdpi.com.
Computational methods, such as semiempirical calculations (AM1, PM3, PM5), have also been employed to study the structures of monensin A derivatives and their complexes with monovalent cations nih.govjst.go.jp.
Antimicrobial Activity Research
Spectrum of Antibacterial Activity
Monensin (B1676710) sodium salt demonstrates activity against a range of Gram-positive bacterial genera. sigmaaldrich.combertin-bioreagent.comnih.govthomassci.comfamic.go.jp However, it generally shows little to no activity against Gram-negative bacteria. nih.govstanford.edunih.govacs.org This difference in susceptibility is attributed, in part, to the more complex cell wall structure of Gram-negative bacteria, which can impede the entry of larger antibiotic molecules and their complexes. nih.gov
Activity against Gram-Positive Bacterial Genera (e.g., Micrococcus, Bacillus, Staphylococcus)
Monensin sodium salt has shown activity against Gram-positive bacteria, including genera such as Micrococcus, Bacillus, and Staphylococcus. labscoop.combertin-bioreagent.comnih.govthomassci.comlabchem.com.my Minimum Inhibitory Concentrations (MICs) against these bacteria have been reported in the range of 1-12.5 µg/ml. labscoop.combertin-bioreagent.comthomassci.comlabchem.com.my Studies have specifically indicated activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.govstanford.eduuea.ac.uk
Efficacy against Methicillin-Resistant Strains (e.g., S. epidermidis)
Research has investigated the efficacy of monensin and its derivatives against methicillin-resistant strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govpjmonline.orgstanford.eduuea.ac.uknih.gov Some studies indicate that monensin and its derivatives can show high antibacterial activities against planktonic cells of methicillin-resistant S. epidermidis clinical strains. pjmonline.org For instance, a phenylurethane derivative of monensin A showed higher antibacterial activity against hospital strains of methicillin-resistant S. epidermidis and S. aureus compared to the unmodified parent compound. nih.gov Minimal inhibitory concentration values for monensin against planktonic cells of methicillin-resistant S. epidermidis clinical strains have been reported between 0.5 µg/ml and 2.0 µg/ml. pjmonline.org Monensin has also been shown to reduce the viability of methicillin-resistant S. aureus biofilm. stanford.edu
Here is a table summarizing some reported MIC values:
| Bacterial Strain | Monensin MIC (µg/ml) | Source |
| Gram-positive bacteria (general) | 1 - 12.5 | labscoop.combertin-bioreagent.comthomassci.comlabchem.com.my |
| Methicillin-resistant S. epidermidis clinical strains (planktonic cells) | 0.5 - 2.0 | pjmonline.org |
| Methicillin-resistant S. epidermidis and S. aureus hospital strains (Monensin A phenylurethane sodium salt) | 6.25 - 25 | nih.gov |
| Methicillin-resistant S. aureus biofilm (MIC90) | < 16 | stanford.edu |
| S. aureus and S. epidermidis (some derivatives) | 0.25 - 0.50 | uea.ac.uk |
Biochemical and Cellular Underpinnings of Antibacterial Action
The antibacterial activity of monensin sodium salt is primarily attributed to its function as an ionophore, specifically mediating the exchange of sodium ions for protons (Na+/H+ antiport) across bacterial cell membranes. scientificlabs.iemedchemexpress.comwikipedia.orgnih.gov This transport disrupts the essential ion gradients that bacteria need to maintain cellular homeostasis, including pH and the balance of sodium and potassium ions. scientificlabs.ielabscoop.comnih.govpjmonline.org The resulting critical disturbances in cellular processes can lead to cell death. labscoop.comnih.gov Monensin's ability to complex with monovalent cations and transport them across lipid membranes is a key aspect of its mechanism. labscoop.combertin-bioreagent.comwikipedia.org
Comparative Studies with Other Ionophore Antibiotics
Monensin is one of the most widely studied ionophore antibiotics. nih.gov Comparative studies with other ionophores, such as salinomycin (B1681400), have shown that both can exhibit high antibacterial activities against planktonic cells of methicillin-resistant S. epidermidis clinical strains. pjmonline.org In one study, the MIC values for monensin and salinomycin against these strains ranged from 0.5 µg/ml to 2.0 µg/ml. pjmonline.org The study also indicated that both monensin and salinomycin had a significant effect on biofilm formation by methicillin-resistant clinical S. epidermidis. pjmonline.org While many carboxylic ionophores show potent activity against Gram-positive bacteria, their activity against Gram-negative bacteria is generally limited. nih.govacs.org Some studies comparing different ionophores against specific resistant strains, such as VRE and MRSA, found variations in potency, with narasin (B1676957) being reported as more potent than monensin in inhibiting these strains in one instance. nih.gov
Antiparasitic Activity Research
Efficacy against Coccidian Parasites (e.g., Eimeria tenella)
Monensin (B1676710) sodium salt is widely used in veterinary medicine for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. nih.govchemimpex.com Studies have shown its efficacy against various Eimeria species, including Eimeria tenella. core.ac.uk
The mechanism of coccidiostatic activity involves blocking the development of trophozoites in the first phase of schizogony. nih.gov Research using Eimeria tenella sporozoites has investigated the minimum inhibitory concentrations (MICs) of monensin and other ionophores required to inhibit sporozoite penetration of host cells and development to mature merozoites. MICs for monensin against E. tenella have been determined in in vitro studies. researchgate.net
Treatment of sporozoites with ionophores, including monensin, for several hours resulted in significant inhibition of host cell invasion. researchgate.net For instance, a 4-hour treatment with monensin resulted in an inhibition rate of 90.2% using phase-contrast microscopy and 83.9% using qPCR for the Houghton strain of E. tenella. researchgate.net
Studies have also examined the influence of monensin on cation influx and Na+-K+-ATPase activity in E. tenella sporozoites. Monensin treatment increased intrasporozoite concentrations of Na+ and K+ in both sensitive and resistant lines of E. tenella, although the stimulation was significantly higher in the sensitive line. bioone.org This suggests that altered membrane properties in resistant parasites might be related to reduced sensitivity to monensin. bioone.org
The efficacy of monensin sodium against coccidiosis in broiler chickens has been investigated, considering factors such as particle size. Studies have indicated that both powdered and granulated forms of monensin sodium can have comparable efficacy in controlling coccidiosis in broiler chickens. redalyc.org
Activity against Plasmodium Species (P. falciparum, P. berghei)
Monensin has shown pronounced activity against Plasmodium falciparum, the causative agent of malaria, in in vitro studies, often demonstrating stronger activity than chloroquine. nih.gov It has also exhibited activity against Plasmodium berghei in murine models. stanford.educore.ac.uk
In vitro studies have screened various ionophore compounds, including monensin, for their antimalarial activities against P. falciparum. Monensin was found to be very active, with a 50% inhibitory concentration (IC50) in the nanomolar range. iiitd.edu.in
Chemically modified monensin derivatives have also been explored for enhanced antiplasmodial activity. Chlorophenyl and phenyl carbamate (B1207046) derivatives of monensin have shown higher activity against P. berghei compared to the unmodified compound. core.ac.uk Some monensin derivatives have also displayed higher in vitro activity against P. falciparum than monensin itself. core.ac.uk For example, C26-modified analogues, such as tosylate or carbonate, have shown in vitro activity against P. falciparum with IC50 values lower than that of the starting compound. icm.edu.pl Recent research indicates that certain C26-amino derivatives of monensin exhibit strong activity against the hepatic stage of Plasmodium berghei infection in vitro, with some derivatives showing IC50 values less than 1 nM and high selectivity for parasite cells over mammalian cells. icm.edu.plmalariaworld.orgnih.gov
Liposomal formulations of monensin have been investigated to enhance its antimalarial activity and potentially circumvent drug resistance. Stearylamine liposomal delivery of monensin has shown superior antiplasmodial activity against P. falciparum in culture and P. berghei infection in murine malaria compared to free monensin. asm.orgnih.gov
Effects on Trypanosoma brucei
Monensin has been shown to impede the growth of Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). stanford.edu Studies have investigated the activity of monensin and its derivatives against bloodstream forms of Trypanosoma brucei in vitro. researchgate.netresearchgate.net
Monensin and certain derivatives have demonstrated inhibitory effects on T. brucei at submicromolar concentrations in vitro. core.ac.ukresearchgate.netresearchgate.netresearchgate.net The trypanocidal mode of action of ionophores like monensin is linked to their ionophoretic activity, leading to an influx of sodium cations into the parasite. core.ac.ukresearchgate.netresearchgate.net This increased intracellular sodium concentration is followed by osmotic water uptake, resulting in significant swelling of bloodstream-form trypanosomes. core.ac.ukresearchgate.netresearchgate.net
While monensin and salinomycin (B1681400) have shown moderate selectivity ratios (cytotoxic to trypanocidal activity) when tested against human HL-60 cells and T. brucei, polyether ionophore derivatives are considered interesting lead compounds for the development of new anti-trypanosomal drugs. core.ac.ukresearchgate.net
Parasite-Specific Modes of Action
The antiparasitic activity of monensin sodium salt is primarily attributed to its function as an ionophore, specifically its ability to transport monovalent cations, particularly sodium ions, across biological membranes. stanford.edunih.govontosight.aiwikipedia.org This transport disrupts the essential ionic gradients that parasites need for survival and various physiological processes. stanford.edubibliotekanauki.pl
In coccidian parasites, monensin's mechanism involves altering transmembrane ion movement, leading to disturbed ionic gradients and deranged physiological processes. bibliotekanauki.pl It affects the intracellular concentrations of ions like Na+ and K+, which can impact metabolic processes and change intracellular osmolality, causing morphological distortion and cell death. bioone.org It is also suggested to block the development of trophozoites in the early stages of schizogony. nih.gov
Against Plasmodium species, monensin's anti-malarial action can be explained by impaired function of nutrient and other vacuolar organelles and intracellular acidification, ultimately leading to cell death. nih.gov Monensin-mediated influx of Na+ ions can cause alkalization of the acidic food vacuole, hindering hemoglobin degradation, a vital process for the parasite. frontiersin.org The accumulation of sodium or potassium by monensin can impair parasite growth by reducing hemoglobin digestion. stanford.edu Monensin has also been shown to induce 'Eryptosis' in infected erythrocytes, a form of cell death characterized by cell shrinkage and membrane scrambling. stanford.edu
For Trypanosoma brucei, the trypanocidal action involves the influx of sodium cations across the plasma membrane, leading to increased intracellular sodium concentration and subsequent osmotic swelling and death of the parasite. core.ac.ukresearchgate.netresearchgate.net Monensin may also impede the growth of T. brucei by blocking the synthesis and transport of variant surface glycoprotein (B1211001) (VSG). stanford.edu Furthermore, it can inhibit starvation-induced autophagic activity and acidocalcisomes in T. brucei. stanford.edu
Mechanisms of Resistance Development
Bacterial Resistance Mechanisms
Bacterial resistance to monensin (B1676710) primarily involves genetic mutations and physiological adaptations that help maintain cellular integrity and function in the presence of the ionophore. frontiersin.orgnih.gov
Genetic Mutations Associated with Resistance (e.g., purR, ion transporters)
Genetic mutations play a role in the development of monensin resistance in bacteria. Studies on Staphylococcus aureus, a bacterium of both human and animal interest, have identified mutations in several genes, including transcriptional regulators and ion transporters, that contribute to reduced susceptibility to monensin. nih.gov Specifically, mutations in the purR gene, which encodes a repressor of nucleotide biosynthesis, have been associated with the de-repression of de novo purine (B94841) synthesis in monensin-resistant S. aureus mutants. nih.govmdpi.comfrontiersin.orgnih.govdiva-portal.orgresearchgate.net This altered purine metabolism is linked to the resistance phenotype and can also affect bacterial growth and virulence. nih.govdiva-portal.orgresearchgate.net While mutations in ion transporters have been implicated, the specific mechanisms by which they confer resistance are still being investigated. nih.gov
Physiological Adaptations (e.g., Cell Wall Thickening, Purine Metabolism Deregulation)
In addition to genetic changes, bacteria can exhibit physiological adaptations that contribute to monensin resistance. Some studies have suggested that thickening of the cell wall in certain Enterococcus species, as well as increased extracellular polysaccharide production in bacteria like Clostridium aminophilum, may be underlying causes of monensin resistance by reducing the permeability of the cell membrane to the ionophore. mdpi.comfrontiersin.orgnih.gov However, the genetic mechanisms behind these physiological changes have not always been fully elucidated. nih.gov As mentioned earlier, the deregulation of purine metabolism, often linked to purR mutations, represents a significant physiological adaptation observed in monensin-resistant S. aureus. nih.govdiva-portal.orgresearchgate.net This upregulation of the de novo purine synthesis pathway is associated with reduced susceptibility to monensin. nih.govdiva-portal.orgresearchgate.net
Parasitic Resistance Mechanisms (e.g., in Eimeria tenella)
Resistance to monensin is a significant challenge in controlling coccidiosis in poultry, primarily caused by Eimeria tenella. frontiersin.orgnih.govnih.govnih.gov Parasitic resistance mechanisms involve genetic alterations and changes in ion homeostasis and drug uptake. frontiersin.orgnih.govbioone.org
Identification of Candidate Genes and Genomic Loci
Research utilizing experimental evolution and genomic sequencing has aimed to identify the genetic basis of monensin resistance in E. tenella. Studies have successfully generated monensin-resistant strains and identified candidate mutated genes and genomic loci associated with this resistance. frontiersin.orgnih.govnih.govnih.govresearchgate.net For example, one study identified seven candidate genes with missense mutations in monensin-resistant E. tenella strains. frontiersin.orgnih.gov Key genes identified in selective sweeps included those encoding a dynein motor protein (ETH2_0729200), an esterase/lipase (ETH2_0729400), and a pyridine (B92270) nucleotide-disulfide oxidoreductase (ETH2_0730000). frontiersin.orgnih.gov Another study identified a total of 16 nonsynonymous mutations in protein-coding genes within monensin-resistant strains. frontiersin.orgnih.govresearchgate.net These findings suggest that resistance is likely a multigenic trait. frontiersin.org
Here is a table summarizing some candidate genes identified in monensin-resistant Eimeria tenella:
| Gene ID | Putative Function | Associated with Resistance |
| ETH2_0729200 | Dynein motor protein | Yes |
| ETH2_0729400 | Esterase/lipase | Yes |
| ETH2_0730000 | Pyridine nucleotide-disulfide oxidoreductase | Yes |
| (Various) | Other protein-coding genes | Yes (16 nonsynonymous mutations identified in one study) frontiersin.orgnih.govresearchgate.net |
Altered Ion Homeostasis and Drug Uptake in Resistant Strains
Monensin's primary mode of action in Eimeria involves disrupting Na+ and K+ homeostasis. frontiersin.orgbioone.org Resistant strains of E. tenella have demonstrated altered ion homeostasis and reduced drug uptake compared to sensitive strains. frontiersin.orgnih.govbioone.org Studies have shown that resistant sporozoites of E. tenella accumulate significantly less monensin than sensitive sporozoites. frontiersin.orgnih.govbioone.org This decreased uptake is believed to be a contributing factor to resistance and may be linked to differences in membrane chemistry or increased activity of membrane ion pumps like Na+-K+ ATPase. nih.govbioone.org While monensin treatment increases Na+-K+ ATPase activity in sensitive E. tenella sporozoites, leading to lactate (B86563) accumulation and ATP depletion, the enzyme in resistant lines is not as readily influenced by monensin. frontiersin.orgbioone.orgfrontiersin.org Changes in membrane fluidity have also been suggested to play a role in resistance, with resistant lines exhibiting lower membrane fluidity than sensitive lines. frontiersin.org
Here is a table illustrating the difference in monensin uptake between sensitive and resistant E. tenella sporozoites:
| Eimeria tenella Strain | Monensin Accumulation |
| Sensitive | Higher |
| Resistant | Lower |
This reduced drug uptake, coupled with potentially altered ion pump activity and membrane properties, contributes to the ability of resistant E. tenella strains to survive in the presence of monensin. frontiersin.orgnih.govbioone.org
Transcriptional Responses to Monensin Exposure in Resistant Strains
Transcriptional profiling studies have provided insights into the genetic adaptations that occur in microorganisms exposed to monensin, leading to resistance. In Toxoplasma gondii, exposure to monensin induces significant changes in gene expression. Analysis revealed that hundreds of genes were differentially regulated, with a notable number being downregulated compared to upregulated genes in wild-type parasites. nih.gov Specifically, 383 genes were significantly upregulated, while 1,544 genes were significantly downregulated after monensin exposure in T. gondii. nih.gov
Research in T. gondii has also indicated that monensin causes changes in transcriptional regulation, including the upregulation of canonical histones. nih.govusda.gov This effect on the cell cycle appears to be dependent on the function of a mitochondrial homologue of the MutS DNA damage repair enzyme, TgMSH-1. nih.govusda.gov Studies using a monensin-resistant T. gondii mutant with a disrupted Tgmsh-1 gene showed that the cell cycle disruption observed in wild-type parasites upon monensin exposure was absent in the mutant, highlighting the role of TgMSH-1 in mediating this transcriptional response and susceptibility. nih.govusda.gov
In mammalian cell lines, monensin-induced increases in intracellular sodium have been shown to activate transcription and gene expression. For instance, in rat A10 embryonic aortic smooth muscle cells, monensin treatment led to a dose-specific upregulation of Na,K-ATPase α1-, α2-, and β1-subunit RNA levels. ahajournals.org This transcriptional activation was linked to a positive Na+-response regulatory region in the promoter regions of these genes and the detection of a nuclear DNA binding protein upregulated by increased intracellular Na+ concentration. ahajournals.org
Studies in prostate cancer cells have also demonstrated that monensin can induce a gene expression signature characteristic of oxidative stress response. aacrjournals.org Exposure to monensin altered the expression of several oxidative stress-associated markers. aacrjournals.org Additionally, monensin reduced the mRNA expression levels of key oncogenes like androgen receptor (AR), ERG, and MYC in these cells. aacrjournals.org
In ruminal epithelium and adipose tissue of lambs, monensin supplementation has been shown to downregulate the expression of genes involved in cholesterol synthesis, such as sterol regulatory element-binding protein (SREBP)-2 and 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS)-1. researchgate.net Conversely, it increased the expression of HMGCS-2 in ruminal epithelial tissues. researchgate.net These transcriptional changes suggest an impact on energy metabolism pathways. researchgate.net
The following table summarizes some observed transcriptional responses to monensin exposure:
| Organism/Cell Type | Monensin Effect on Gene Expression | Key Genes/Pathways Involved | Source |
| Toxoplasma gondii (Wild-type) | Significant upregulation (383 genes) and downregulation (1,544 genes) | Canonical histones, TgMSH-1 dependent pathways | nih.govusda.gov |
| Toxoplasma gondii (Tgmsh-1 mutant) | Absence of cell cycle disruption observed in wild-type; altered transcriptional response compared to wild-type | TgMSH-1 dependent pathways | nih.govusda.gov |
| Rat A10 smooth muscle cells | Dose-specific upregulation of Na,K-ATPase subunit RNA levels | Na,K-ATPase α1, α2, β1 subunits, Na+-response regulatory region, nuclear DNA binding protein | ahajournals.org |
| Prostate cancer cells | Induction of oxidative stress gene signature; reduction in oncogene mRNA levels | Oxidative stress markers, AR, ERG, MYC | aacrjournals.org |
| Lamb ruminal epithelium/adipose tissue | Downregulation of cholesterol synthesis genes; upregulation of HMGCS-2 in ruminal epithelium | SREBP-2, HMGCS-1, HMGCS-2 | researchgate.net |
Evolutionary Dynamics of Resistance in Target and Non-Target Microorganisms
The continuous or widespread use of monensin contributes to the evolutionary dynamics of resistance in both target and non-target microbial populations. In target organisms like Eimeria species, which are responsible for coccidiosis in poultry, the evolution of natural resistance has been observed. nih.gov Experimental evolution studies in Eimeria tenella have aimed to identify genetic changes associated with monensin resistance. Serial passage under gradient monensin treatments has led to the rapid generation of resistant strains. frontiersin.org Genomic sequencing of resistant strains has revealed candidate mutated genes, including those encoding a dynein motor protein, an esterase/lipase, and a pyridine nucleotide-disulfide oxidoreductase. frontiersin.org These findings suggest that resistance in E. tenella can involve mutations in various genes, potentially affecting membrane properties, transport, or other cellular processes. frontiersin.org Studies have shown that resistant E. tenella sporozoites may exhibit reduced monensin uptake compared to sensitive strains, and changes in membrane fluidity have also been implicated in resistance. frontiersin.org
In the ruminal microbiome, a complex community of non-target microorganisms, monensin supplementation can lead to shifts in microbial populations and the selection of resistant bacteria. Studies in goats have shown that monensin supplementation reduces the alpha diversity and changes the structure of ruminal microflora. mdpi.com While alpha diversity may gradually be restored during adaptation, the community structure remains reshaped. mdpi.com The temporal dynamics of ruminal bacteria under monensin pressure display patterns of both sensitivity and resistance. mdpi.com Interestingly, the sensitivity or resistance of microbes does not strictly correlate with Gram-positive or Gram-negative cell types, and even different species within the same genus or family can exhibit variations in monensin resistance. mdpi.com For example, some Gram-negative bacteria like those in the family S24-7 and Prevotellaceae have shown high resistance to monensin in ruminal environments. mdpi.com The relative abundance of total cellulolytic and amylolytic bacteria in the rumen has been observed to increase following monensin treatment, suggesting adaptation or selection for carbohydrate-degrading bacteria. mdpi.com
The use of monensin can also influence the resistance gene pool within the gut microbiota of animals, raising concerns about the proliferation of antibiotic-resistant genes in non-target microorganisms. nih.gov While some research suggests that monensin use may not specifically contribute to multi-resistance or select for resistant foodborne bacteria, adaptation to monensin has been described in rumen bacteria. oup.comresearchgate.netumn.edu This adaptation can involve a prolonged lag phase before growth in the presence of monensin, which disappears upon subsequent passages in antibiotic-containing medium. oup.com Mechanisms of adaptation in rumen bacteria can include the production of extracellular polysaccharides, which may help to exclude antibiotics from the cell membrane. nih.gov
The potential for monensin residues in the environment, such as in manure and soil, to exert effects on non-target microorganisms and select for resistant bacteria in these matrices has also been recognized. researchgate.net
Environmental Fate and Degradation
Biodegradation Processes in Environmental Compartments
Biodegradation, the breakdown of organic compounds by microbial activity, is a primary pathway for the dissipation of monensin (B1676710) in the environment. conicet.gov.ar The rate and extent of this process vary considerably between different environmental settings such as manure management systems and soil environments.
Manure management practices play a significant role in the degradation of monensin before it reaches the soil. Studies have evaluated different strategies, including stockpiling (undisturbed piles) and active composting, with varying results.
In a study on spiked turkey litter, the average half-life of monensin was found to be 17 days. researchgate.net The specific treatments showed nuanced differences in degradation rates, with a half-life of 22 days in a static manure pile, 19 days in a pile with weekly water additions and mixing, and a more rapid 11 days with vessel composting. researchgate.net Another study comparing stockpiling and composting of dairy manure reported average half-lives of 13.6 days for static stockpiles and a surprisingly longer 57.8 days for composted piles, a finding the researchers suggested might be related to measurement difficulties at very low concentrations. psu.edu
Despite some variability in reported half-lives, which can range from 4 to 63 days in fresh manure, composting is generally considered an effective method for reducing monensin concentrations. researchgate.net Low-intensity management like stockpiling can also be a practical option for producers to decrease antibiotic levels in manure prior to land application. nih.gov
Once applied to land, monensin continues to degrade in the soil. The persistence of monensin in soil, often measured by its half-life (DT50), is highly variable and depends on soil characteristics and environmental conditions. Reported half-lives in soil environments span a wide range, from as short as 2 days to as long as 24.6 days. researchgate.net
In laboratory studies using manure-amended soils, a half-life of 13.5 days was estimated. conicet.gov.ar However, field studies have observed faster degradation, with half-lives of 3.3 days in manure-amended soil and 3.8 days in unamended soil. conicet.gov.ar In two different non-sterile soils, the half-life for monensin was found to be less than 4 days. nih.gov This relatively rapid dissipation indicates that monensin is not considered persistent in soil environments. researchgate.net
Environmental Factors Influencing Persistence
Soil organic matter content is a critical factor governing the degradation rate of monensin. conicet.gov.ar Research has demonstrated a strong correlation where higher organic matter content leads to a faster breakdown of the compound. conicet.gov.ar
In one comparative study, a soil with a low organic matter content of 3.8% exhibited slow degradation, with a calculated half-life of 22.7 days. conicet.gov.ar In contrast, a soil with a higher organic matter content of 9.38% showed a much more rapid and steady degradation, with a half-life of just 4.2 days. researchgate.net An increase of 150% in organic carbon content was shown to result in a 5.5-fold decrease in the monensin half-life. conicet.gov.arresearchgate.net This is attributed to the fact that higher organic matter supports a more robust and diverse microbial population, which is essential for biodegradation.
Soil water content is another pivotal factor that directly influences the degradation rate of monensin. conicet.gov.ar Water is essential for microbial activity and affects the bioavailability of the compound for degradation. conicet.gov.ar
Studies have shown a clear relationship between water content and monensin persistence. In air-dried soil with a field capacity of 11.3%, no degradation of monensin was observed after seven days. conicet.gov.ar In contrast, at 100% field capacity, 25% of the compound was degraded within the same period. conicet.gov.ar An increase of 20% in water content can lead to a 33% increase in the degradation time. conicet.gov.ar
Under conditions of excessive moisture, such as in flooded or waterlogged soils, anaerobic (low oxygen) conditions develop, leading to a reduction in the soil's redox potential. bohrium.com This shift to reducing conditions alters the soil chemistry and the metabolic pathways of soil microorganisms, which can in turn affect the degradation of compounds like monensin. nih.gov Anaerobic digestion of dairy manure, for instance, has been shown to achieve approximately 70% removal of monensin, though this is a combination of degradation and association with settled solids. nih.gov
The degradation of monensin in both manure and soil is predominantly a biological process driven by microbial communities. conicet.gov.ar The importance of microbes is highlighted by experiments comparing sterilized and non-sterile soils; in sterilized soil, abiotic degradation of monensin was apparent but limited, whereas microbial activity in non-sterile soil significantly accelerates the process. nih.gov
The composition and activity of the microbial flora are among the most important parameters in monensin degradation. conicet.gov.ar Monensin itself can influence these communities. As an ionophore, it can inhibit certain types of bacteria, particularly Gram-positive bacteria, which can alter the microbial balance in environments like soil or anaerobic digesters. nih.gov This can sometimes lead to a shift favoring Gram-negative bacteria. nih.gov Interestingly, some acidogenic bacteria may be capable of partially degrading monensin. nih.gov The complex interactions between monensin and microbial communities underscore the biological nature of its environmental degradation.
Sorption and Attenuation Mechanisms in Environmental Matrices
The environmental fate of Monensin sodium salt is significantly influenced by its sorption to soil and sediment particles. This process, which restricts its mobility and bioavailability, is governed by a combination of complex physicochemical interactions. The structure of the monensin molecule, characterized by a polyether backbone, a terminal carboxylic acid group, and numerous oxygen atoms, allows for multiple types of interactions with environmental matrices. Research indicates that while hydrophobicity plays a role, it does not solely account for the observed sorption behavior, pointing to the importance of other mechanisms. researchgate.net Sorption is also pH-dependent, with studies showing an inverse correlation between the organic carbon-normalized sorption coefficients (log Koc) and the equilibrium soil-solution pH. nih.gov
Cation Bridging and Metal Complexation
A primary mechanism for monensin sorption involves its ability to form stable complexes with metal cations, a property stemming from its ionophoric nature. The molecule's flexible, pseudocyclic conformation allows it to wrap around a cation, with its five ether oxygen atoms and the terminal carboxylate group creating a hydrophilic cavity that chelates the metal ion. mdpi.comnih.gov This complexation neutralizes the negative charge of the carboxylate group and increases the molecule's affinity for soil surfaces, particularly clay minerals and metal oxides.
This process, known as cation bridging, occurs when the monensin-cation complex forms a "bridge" between the molecule and negatively charged sites on soil particles. The strength of this interaction is dependent on the specific cation involved. Monensin exhibits a distinct selectivity for monovalent cations, with the binding affinity varying in the order: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺. sci-hub.se
| Cation | Selectivity Rank |
| Ag⁺ | 1 |
| Na⁺ | 2 |
| K⁺ | 3 |
| Rb⁺ | 4 |
| Cs⁺ | 5 |
| Li⁺ | 6 |
| NH₄⁺ | 6 |
This table displays the selectivity of Monensin for various monovalent cations.
Beyond alkali metals, monensin can form complexes with other metal ions present in the environment. Studies have demonstrated complexation with iron (Fe³⁺) and cerium (Ce⁴⁺). mdpi.commdpi.com Research into monensin's interaction with common soil minerals such as goethite (α-FeOOH) and hematite (α-Fe₂O₃) has provided direct evidence for this mechanism. Using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, the dominant sorption mechanism on these iron oxides was identified as the formation of a bridging bidentate complex, where the carboxylate group of monensin binds directly to the mineral surface. nih.gov
The extent of sorption via metal complexation has been quantified in batch experiments with various soil minerals.
| Soil Mineral | pH Range for Binding | Maximum Sorption (mmol kg⁻¹) |
| Hematite (α-Fe₂O₃) | < 7.5 | 7.5 |
| Goethite (α-FeOOH) | < 7.5 | 3.4 |
| Birnessite (δ-MnO₂) | < 7.0 | 0.1 |
This table summarizes the binding capacity of Monensin to common redox-active soil minerals. nih.gov
Hydrophobic and Hydrogen Bond Interactions
In addition to cation-mediated processes, hydrophobic and hydrogen bond interactions contribute significantly to the sorption of monensin in environmental matrices.
The nonpolar polyether backbone of the monensin molecule imparts a considerable degree of hydrophobicity, as indicated by its octanol-water partition coefficient (log Kₒw) of 2.75. researchgate.net This hydrophobicity drives the partitioning of monensin from the aqueous phase into the organic matter fraction of soils and sediments. researchgate.net This is a key reason why soil organic matter is considered an important factor influencing monensin sorption. researchgate.netresearchgate.net The strength of this interaction is reflected in the organic carbon-normalized sorption coefficients (log Kₒc), which have been measured to range from 2.1 to 3.8 in various soils. nih.gov However, studies have noted that hydrophobic partitioning alone cannot fully explain the extent of observed sorption, suggesting the concurrent action of other binding forces. researchgate.net
Interactions with Rumen Fermentation and Microbiota
Modulation of Ruminal Microbial Ecology
A well-documented effect of monensin (B1676710) is its selective inhibition of Gram-positive bacteria in the rumen. scispace.comnih.govmdpi.com This selectivity is attributed to differences in cell wall structure between Gram-positive and Gram-negative bacteria. Gram-positive bacteria lack the complex outer membrane found in Gram-negative bacteria, making them more susceptible to the ion-transporting activity of monensin. scispace.comufl.edu Monensin facilitates the passage of monovalent cations like sodium and potassium across the cell membrane, disrupting the electrochemical gradient and leading to energy expenditure for the affected bacteria, ultimately inhibiting their growth or causing cell death. scispace.com Gram-positive bacteria are significant producers of acetate (B1210297), lactate (B86563), and hydrogen in the rumen. nih.govmdpi.com
Monensin has been shown to affect other microbial groups in the rumen, including methanogens, fungi, and protozoa. Studies indicate that monensin can reduce the populations of total bacteria, fungi, and methanogens. frontiersin.org Specifically, monensin is known to inhibit hydrogen-producing microorganisms, which include some Gram-positive bacteria and protozoa. mdpi.comresearchgate.net By reducing the availability of hydrogen, a key substrate for methanogenesis, monensin indirectly decreases methane (B114726) production. ufl.edufrontiersin.orguky.edu While monensin consistently reduces protozoal populations, its direct effect on methanogen abundance can vary, with some studies suggesting an indirect inhibition via hydrogen reduction rather than a direct impact on methanogen numbers. ufl.edufrontiersin.orgresearchgate.netresearchgate.net
The selective pressure exerted by monensin leads to shifts in the relative abundance of specific bacterial populations. Typically, there is a decrease in the relative abundance of Gram-positive phyla like Firmicutes and an increase in the relative abundance of Gram-negative phyla such as Bacteroidetes. nih.govmdpi.comresearchgate.net For example, monensin can inhibit the growth of Butyrivibrio species, which are Gram-positive bacteria involved in butyrate (B1204436) production and biohydrogenation. nih.govresearchgate.net Concurrently, there can be an increase in populations of bacteria that produce propionate (B1217596) via the succinate (B1194679) pathway, such as Selenomonas ruminantium and Prevotella species. nih.govuky.eduresearchgate.net Monensin also reduces hyper-ammonia-producing bacteria, leading to decreased ammonia (B1221849) concentrations in the rumen. nih.govanimbiosci.org
Alterations in Volatile Fatty Acid (VFA) Production Profile
One of the most significant consequences of monensin's effect on rumen microbiota is the alteration of the VFA production profile. scispace.comumn.eduuky.edu VFAs, primarily acetate, propionate, and butyrate, are the main energy sources for ruminants, and changes in their proportions can impact energy metabolism. core.ac.uk
Monensin consistently increases the molar proportion of propionate in the rumen. scispace.comumn.eduuky.eduscielo.brnih.govresearchgate.netagriculturejournals.czresearchgate.net This shift is a direct result of the altered microbial community, favoring the growth and activity of propionate-producing bacteria. scispace.comnih.gov Propionate production is considered energetically more efficient for the animal compared to acetate production. uky.eduresearchgate.net Studies have demonstrated significant increases in rumen propionate pool sizes and production rates with monensin supplementation. nih.gov
Here is a representative example of the effect of monensin on VFA molar proportions:
| Treatment | Acetate (mol%) | Propionate (mol%) | Butyrate (mol%) | Acetate:Propionate Ratio |
| Control | 49.9 | 22.2 | 19.4 | 2.0 |
| Monensin | 47.6 | 26.8 | 16.1 | 1.6 |
Data adapted from search result nih.gov. Note: This table is illustrative and values may vary depending on diet and experimental conditions.
In conjunction with the increase in propionate, monensin typically leads to a decrease in the molar proportions of acetate and butyrate. scispace.comuky.eduscielo.brnih.govresearchgate.netagriculturejournals.czresearchgate.net This is a consequence of the inhibition of key acetate and butyrate producing bacteria, which are often Gram-positive and sensitive to monensin. nih.govmdpi.com The shift away from acetate and butyrate production contributes to a lower acetate-to-propionate ratio, which is generally associated with improved energy utilization efficiency in the host animal. scispace.comuky.eduscielo.brnih.govresearchgate.netresearchgate.net
Impact on Acetate-to-Propionate Ratio
A well-documented effect of monensin sodium salt in the rumen is its impact on the molar proportions of volatile fatty acids, specifically leading to an increase in propionate production and a decrease in acetate and butyrate production. uky.eduscielo.org.zanih.govnih.gov This shift results in a reduced acetate-to-propionate ratio. scielo.org.zanih.govnih.govscispace.comresearchgate.netresearchgate.net The mechanism behind this alteration is partly attributed to the inhibition of hydrogen-producing bacteria and protozoa by monensin. uky.edunih.govresearchgate.net With less hydrogen available for methanogenesis (the process that utilizes hydrogen to produce methane, often coupled with acetate formation), alternative hydrogen sinks are favored, such as the production of propionate via metabolic pathways that consume hydrogen. uky.edu Studies have consistently shown a reduction in the acetate-to-propionate ratio with monensin supplementation. For instance, one study observed a reduction in the acetic:propionic acid ratio from 5.2 to 3.8 with sodium monensin supplementation. scielo.org.za Another study reported a decrease in the acetate-to-propionate ratio from 2.8 to 1.2 and 2.3 to 1.0 in different experiments with monensin. nih.gov
Data illustrating the effect on the acetate-to-propionate ratio:
| Treatment | Acetate:Propionate Ratio |
| Control | 5.2 scielo.org.za |
| Sodium Monensin | 3.8 scielo.org.za |
| Control (Exp. 1) | 2.8 nih.gov |
| Monensin (Exp. 1) | 1.2 nih.gov |
| Control (Exp. 2) | 2.3 nih.gov |
| Monensin (Exp. 2) | 1.0 nih.gov |
Implications for Rumen Efficiency and Energetics
The alterations in rumen fermentation brought about by monensin sodium salt have significant implications for rumen efficiency and the energy available to the animal. The shift towards increased propionate production is energetically favorable compared to the production of acetate and butyrate, as propionate is a direct precursor for glucose synthesis in the liver (gluconeogenesis). cabidigitallibrary.orgscispace.comagproud.com This increased glucose availability can support various metabolic processes. Furthermore, the reduction in methane production, a direct consequence of the altered hydrogen metabolism, conserves energy that would otherwise be lost as methane gas. uky.edunih.govscispace.comresearchgate.netumn.edu Studies have reported improvements in fermentation efficiency and an increase in metabolizable energy due to the changes in VFA proportions induced by monensin. scielo.org.zanih.gov The improved energetic efficiency contributes to enhanced feed efficiency in ruminants. scispace.comagproud.comumn.edu
Comparative Studies with Other Rumen Modulators
Research has explored the effects of monensin sodium salt in comparison to other compounds that can modulate rumen fermentation. These comparative studies aim to find alternative additives that can provide similar beneficial effects on rumen function and animal performance. Compounds investigated include essential oils, nitrates, and modified clays. nih.govnih.govmdpi.comudesc.brsemanticscholar.org Some studies suggest that certain natural rumen modulators, such as essential oils or specific plant extracts, can exert similar effects on rumen fermentation patterns, including reductions in methane production and alterations in VFA profiles, comparable to those of monensin. mdpi.comudesc.brsemanticscholar.org For example, studies have compared monensin with essential limonene (B3431351) oils and cashew nut shell extract, evaluating their impact on fermentation characteristics and microbial communities. mdpi.comsemanticscholar.org Comparisons have also been made with inorganic compounds like nitrate, examining combined or individual effects on methane production and fermentation parameters. nih.gov Modified nano-montmorillonite has also been compared to monensin in terms of modulating ruminal fermentation and reducing ammonia concentration. nih.gov These comparative studies are important for understanding the diverse strategies for manipulating the rumen environment to improve efficiency and reduce environmental impact.
Advanced Analytical and Spectroscopic Methodologies in Monensin Research
Chromatographic Techniques for Analysis
Chromatography plays a vital role in separating monensin (B1676710) sodium salt from complex samples and quantifying its concentration. Various chromatographic approaches have been developed and applied.
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
HPLC is a widely used technique for the analysis of monensin sodium salt, often coupled with post-column derivatization to enhance detection sensitivity and selectivity. This method has been successfully applied for the identification and quantification of monensin in various matrices, including animal feeds and bovine tissues. pickeringlabs.comnih.govchromatographyonline.comnih.goveuropa.eu
In HPLC with post-column derivatization, monensin is typically extracted from the sample matrix using suitable solvents, such as methanol-water mixtures. nih.govchromatographyonline.comnih.goveuropa.eu The extracted monensin is then separated on a reversed-phase column, commonly a C18 column. pickeringlabs.comchromatographyonline.comnih.gov The mobile phase often consists of a mixture of methanol (B129727) and water, sometimes with the addition of an acid like acetic acid or phosphoric acid. pickeringlabs.comnih.govsielc.com For mass spectrometry compatibility, formic acid can replace phosphoric acid in the mobile phase. sielc.com
After chromatographic separation, the monensin elutes from the column and reacts with a derivatization reagent in a post-column reactor. pickeringlabs.comnih.govchromatographyonline.comnih.goveuropa.eu Highly acidic vanillin (B372448) or DMAB (4-dimethylaminobenzaldehyde) reagents are commonly used for this purpose. pickeringlabs.comchromatographyonline.com The derivatization reaction is typically carried out under heated conditions, often at around 90 °C. pickeringlabs.comnih.gov This reaction produces colored or fluorescent derivatives that can be detected by a UV/Vis detector, typically at a wavelength around 520 nm. pickeringlabs.comnih.govchromatographyonline.comnih.goveuropa.eu
This approach offers good sensitivity and reproducibility for the determination of monensin. For instance, a method for monensin in bovine tissues and milk achieved a limit of quantitation (LOQ) of 5 ppb in milk and 25 ppb in muscle, liver, kidney, and fat, with recoveries ranging from 80% to 88%. nih.goveuropa.eu Another method for monensin in fermentation broth also demonstrated reproducibility and robustness. tandfonline.com The method has also been validated for the determination of monensin in chicken tissues, with reported recoveries between 88.1% and 101.3%. nih.gov
HPLC with post-column derivatization is also used to assess the purity of monensin, which can exist as a mixture of related factors like monensin A, B, C, and D. europa.eufamic.go.jp
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is another chromatographic technique that has been applied in monensin research, particularly for qualitative analysis and purity assessment. Monensin sodium salt samples are spotted onto silica (B1680970) gel plates. sigmaaldrich.comusda.gov The separation is achieved using a suitable developing solvent system, such as a mixture of ethyl acetate (B1210297), hexane, acetone, and methanol. famic.go.jp
For detection, bioautographic techniques using a susceptible microorganism like Bacillus subtilis can be employed. famic.go.jpusda.gov After developing the chromatogram, an agar (B569324) medium inoculated with Bacillus subtilis is applied to the TLC plate. usda.gov Zones of inhibition of bacterial growth indicate the presence of monensin. famic.go.jpusda.gov The levels of monensin can be estimated by comparing the size of the inhibition zones to those produced by standards. usda.gov TLC with bioautography has been reported to have a sensitivity in the range of 0.025 to 0.05 µg/mL for standard monensin solutions. usda.gov
TLC can also be used to check the purity of monensin sodium salt, with some specifications indicating purity based on TLC analysis. sigmaaldrich.comsigmaaldrich.comumass.eduscientificlabs.com Monensin sodium salt has been shown to maintain its purity by TLC after extended storage under specific conditions. umass.edu
Mass Spectrometry Applications
Mass spectrometry (MS) provides powerful capabilities for the identification, structural elucidation, and quantification of monensin sodium salt, often in conjunction with chromatographic separation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermolabile compounds like monensin sodium salt. ESI-MS can produce protonated molecules ([M+H]⁺) or adduct ions, such as sodiated molecules ([M+Na]⁺) and potassiated molecules ([M+K]⁺). scielo.brnih.govresearchgate.net Monensin has a high affinity for sodium cations, and the sodiated molecule is frequently observed in ESI-MS. scielo.br
Tandem mass spectrometry (MS/MS) in conjunction with ESI is particularly useful for structural characterization through the fragmentation of selected ions. The fragmentation of monensin sodium salt in ESI-MS/MS has been studied in detail. scielo.brnih.govscielo.brresearchgate.net Fragmentation pathways can be influenced by the coordinating cation. scielo.brresearchgate.netscielo.br For the sodiated molecule, common fragmentations are of the Grob-Wharton type induced by the sodium cation. scielo.brscielo.br These fragmentations can lead to characteristic ions, such as those at m/z 479 and m/z 501. scielo.br Other fragmentation processes include pericyclic rearrangements and simple neutral losses. nih.govresearchgate.net
Studies have shown that the metal ionic radius and electronegativity are related to the fragmentation patterns observed in ESI-MS/MS for monensin alkali metal complexes. scielo.brresearchgate.net Higher collision energies may be required to induce full fragmentation of the sodium complex compared to other alkali metal complexes like lithium. scielo.br
ESI-MS, including direct infusion ESI-MS/MS, has been used for the quantitative determination of monensin sodium salt in various samples. researchgate.net LC-ESI-MS/MS methods have been validated for the determination of monensin residues in tissues with low limits of quantification. fao.org
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another ionization technique that has been used in the characterization of monensin and its complexes. FAB-MS involves bombarding the sample, typically dissolved in a matrix, with a beam of high-energy atoms. This technique can produce pseudomolecular ions and fragment ions, providing information about the molecular weight and structure of the analyte. FAB-MS has been used in the characterization of neutral complexes of monensin derivatives. dntb.gov.ua
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that typically results in significant fragmentation of the molecule. While ESI and FAB are often preferred for larger, more polar molecules like monensin, EI-MS can be useful for analyzing less polar derivatives or specific fragments of the molecule. Although less commonly applied directly to intact monensin sodium salt due to its lability, EI-MS techniques or principles might be relevant in the analysis of certain related compounds or fragmentation studies. Some literature mentions EI-MS in the context of analyzing residues of other related compounds. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution and solid states. It provides detailed information about the atomic environment and connectivity within the monensin sodium salt molecule and its complexes. nih.govnih.govnih.govmdpi.comrsc.orgmiguelprudencio.comclockss.orgresearchgate.netdss.go.thd-nb.info
²³Na NMR for Ion Transport Studies
²³Na NMR spectroscopy is specifically employed to investigate the interaction and transport of sodium ions mediated by monensin. This technique allows researchers to monitor the movement of sodium ions across membranes and study the kinetics of monensin-sodium complexation. nih.govnih.govacs.orgacs.orgsci-hub.senih.gov Studies using ²³Na NMR have shown that the monensin-mediated transport of sodium ions through phospholipid bilayers is dynamic and occurs via a 1:1 sodium-ionophore complex. nih.govnih.gov The technique can also reveal how modifications to the monensin structure affect its selectivity for sodium over other ions like potassium. acs.org
Detailed research findings from ²³Na NMR studies include the observation of marked shifts in the ²³Na signal upon addition of monensin, confirming a strong interaction between monensin and sodium ions in solution. sci-hub.se The line broadening observed in ²³Na NMR spectra can, however, sometimes preclude the precise determination of complexation equilibrium constants. sci-hub.se
¹H and ¹³C NMR for Structural Elucidation
¹H and ¹³C NMR spectroscopy are fundamental for the comprehensive structural elucidation of monensin sodium salt and its derivatives. nih.govnih.govnih.govmdpi.comrsc.orgmiguelprudencio.comclockss.orgresearchgate.netdss.go.thd-nb.infoacs.org These techniques provide detailed information about the proton and carbon frameworks of the molecule, allowing for the assignment of individual resonances to specific atoms. clockss.orgresearchgate.net
The full assignment of ¹H and ¹³C NMR signals for monensin A sodium salt and its complexes has been performed, aiding in the understanding of its conformation in solution. nih.govclockss.org NMR studies, including nuclear Overhauser effect spectroscopy (NOESY), have been used to study the conformation of sodium monensinate in solution and compare it to crystal structures obtained by X-ray diffraction. nih.govrsc.orgscielo.br These studies have shown that the pseudocyclic structure observed in the solid state is largely conserved in solution, stabilized by intramolecular hydrogen bonds. nih.govrsc.orgresearchgate.net ¹H and ¹³C NMR are also used to characterize the structures of newly synthesized monensin derivatives and confirm their intended structures. nih.govnih.govmdpi.commiguelprudencio.comd-nb.info
Data from ¹³C NMR spectra of monensin sodium salt and related polyether antibiotics have contributed to establishing empirical rules for structural determination in this class of compounds. clockss.org
Other Spectroscopic and Electrochemical Methods
Beyond NMR, other spectroscopic and electrochemical methods provide complementary information about monensin sodium salt's properties and interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in monensin sodium salt and to study how these groups are affected by complexation with metal ions. nih.govnih.govmdpi.comsci-hub.seresearchgate.netresearchgate.netresearchgate.net FTIR data can provide insights into the coordination modes of ligands to metal centers in monensin complexes. mdpi.com
Studies using FTIR spectroscopy have demonstrated that the pseudocyclic structure of monensin sodium salt, stabilized by intramolecular hydrogen bonds, is conserved in hydrophobic environments. nih.govnih.govresearchgate.net FTIR spectra show characteristic bands corresponding to the carboxylate function, and shifts in these bands upon complexation with metal ions can indicate the coordination mode. mdpi.comd-nb.infosci-hub.se For example, the carbonyl band shows a diagnostic shift when monensic acid is converted to its sodium salt. sci-hub.se FTIR has also been used to confirm the presence of a monohydrate form of monensin A in solution. researchgate.net
Potentiometry for Ion Flux Measurements
Potentiometry is an electrochemical technique used to measure ion concentrations and can be applied to study the ionophoric properties of monensin sodium salt by measuring ion fluxes across membranes. thermofisher.comacs.orgsci-hub.senih.govresearchgate.netresearchgate.net This method allows for the determination of the kinetics and selectivity of ion transport mediated by monensin and its derivatives. acs.orgnih.gov
Potentiometric studies have been used in conjunction with ²³Na NMR to investigate ionophore properties of monensin derivatives on biological membranes, such as human erythrocytes, by measuring Na⁺ influx and concomitant K⁺ and H⁺ efflux. acs.orgnih.gov These studies have helped to correlate the ion transport efficiency and selectivity of monensin derivatives with their biological activities. acs.orgnih.gov Potentiometry has also been used to determine the acidity constant of monensin and the stability constant for the monensin-sodium ion complex in various solvents. sci-hub.seresearchgate.net
Molecular Biology and Genomic Approaches
Molecular biology and genomic approaches are employed to understand the cellular and molecular mechanisms underlying the biological effects of monensin sodium salt, particularly in the context of its ionophoric activity. rpicorp.comstemcell.com
Monensin's ability to transport ions across cell membranes affects intracellular pH and the sodium-potassium balance, leading to disturbances in cellular processes. guidechem.comstemcell.com Molecular biology research investigates how these ion imbalances impact various cellular pathways. For instance, monensin has been shown to inhibit intracellular protein transport, specifically blocking the transport of proteins within the Golgi apparatus. nih.govbio-gems.com
Genomic approaches can be used to study changes in gene expression induced by monensin. Research has indicated that monensin can influence the expression of genes related to ion pumps and other transporters as the cell attempts to counteract the ion disruption. For example, monensin treatment has been shown to increase the expression of Na,K-ATPase subunits in certain cell lines, suggesting a cellular response to elevated intracellular sodium levels. ahajournals.org
Furthermore, molecular biology techniques are used to study the effects of monensin on specific cellular pathways implicated in its biological activities, such as its reported anticancer properties. mdpi.comresearchgate.netstemcell.combio-gems.comaacrjournals.orgnih.govmdpi.com This includes investigating its influence on cell cycle regulation, apoptosis induction, and signaling pathways like PI3K/AKT and MEK-ERK. mdpi.comresearchgate.netstemcell.combio-gems.comaacrjournals.orgnih.govmdpi.com While the detailed molecular and genomic mechanisms are complex and context-dependent, these approaches provide valuable insights into how monensin exerts its effects at the cellular level.
Here are some data tables based on the search results:
Quantitative Real-Time PCR for Microbial Population Analysis
Quantitative Real-Time PCR (qPCR) is a widely used technique in Monensin research, particularly for analyzing shifts and abundances within microbial populations. This method allows for the sensitive and specific quantification of DNA from target microorganisms in complex samples, such as rumen fluid or fecal matter. Researchers utilize qPCR to assess the impact of Monensin sodium salt on the composition and size of specific bacterial or archaeal groups known to be affected by its presence. For instance, qPCR has been employed to quantify specific bacterial populations in rumen fluid, providing insights into how Monensin alters the microbial ecosystem. Studies also use qPCR to assess the abundance of specific bacteria, contributing to the understanding of Monensin's selective antimicrobial activity. This quantitative approach provides valuable data on the ecological shifts occurring in response to Monensin exposure, helping to correlate changes in microbial community structure with observed physiological effects.
Whole-Genome Sequencing in Resistance Studies
Whole-Genome Sequencing (WGS) has become an indispensable tool in investigating the mechanisms of resistance to Monensin sodium salt, particularly in bacterial species. By sequencing the entire genome of Monensin-resistant and susceptible strains, researchers can identify genetic variations, including single nucleotide polymorphisms (SNPs), insertions, deletions, and structural variations, that are associated with resistance. WGS is used to identify the genetic determinants underlying monensin resistance. Studies have utilized WGS to compare resistant and susceptible strains of bacteria, such as Clostridium, to pinpoint the genetic differences conferring resistance. Furthermore, WGS helps in identifying specific mutations related to resistance mechanisms. The application of WGS has been crucial in understanding the genetic basis of resistance in important bacterial species like Clostridioides difficile. This high-resolution genetic analysis provides a comprehensive view of the genomic landscape of resistant organisms, facilitating the identification of genes and pathways involved in overcoming Monensin's effects.
Transcriptional Analysis (e.g., RNA Sequencing, RT-PCR)
Transcriptional analysis techniques, such as RNA Sequencing (RNA-Seq) and Reverse Transcription PCR (RT-PCR), are employed to study the changes in gene expression profiles in organisms exposed to Monensin sodium salt. RNA-Seq provides a global view of the transcriptome, allowing researchers to identify differentially expressed genes (DEGs) on a large scale. RNA-Seq has been used to study gene expression changes in response to monensin exposure, revealing affected biological pathways. Differential gene expression analysis using RNA-Seq helps in understanding the cellular response to Monensin at the transcriptional level. RT-PCR, particularly RT-qPCR, is often used to validate the findings from RNA-Seq studies or to quantify the expression of specific genes of interest with higher sensitivity and throughput. Transcriptomic analysis, encompassing methods like RNA-Seq, is vital for understanding the complex cellular responses and adaptive mechanisms triggered by Monensin. These techniques provide critical insights into which genes are upregulated or downregulated in response to Monensin, shedding light on the cellular pathways and molecular mechanisms involved in its action or the development of resistance.
Electrophoresis Mobility Shift Assays (EMSAs)
Electrophoresis Mobility Shift Assays (EMSAs), also known as gel shift assays, are utilized in Monensin research to investigate protein-DNA interactions. This technique is particularly useful for studying how proteins, such as transcription factors, bind to specific DNA sequences, which can be relevant when investigating the regulation of genes affected by Monensin. EMSA can be used to study protein-DNA interactions related to genes whose expression is altered by monensin. While less commonly applied directly to studying Monensin's primary interaction, EMSA can be valuable in downstream analyses to understand how transcriptional regulators might be involved in the cellular response or resistance mechanisms influenced by Monensin's presence. By observing the shift in mobility of a DNA fragment when bound by a protein, researchers can infer the presence and activity of DNA-binding proteins that may play a role in the transcriptional changes observed in response to Monensin.
Q & A
Q. What are the key physicochemical properties of monensin sodium salt that influence its experimental applications?
Monensin sodium salt (C₃₆H₆₁NaO₁₁, MW 692.85 g/mol) is a sodium-selective ionophore derived from Streptomyces cinnamonensis. Its lipophilic nature enables it to form complexes with monovalent cations (e.g., Na⁺), facilitating ion transport across cell membranes . It is soluble in ethanol (up to 100 mM) but insoluble in water or DMSO, necessitating ethanol-based stock solutions for cell culture studies . Stability requires storage at -20°C (powder) or -80°C (solution), with protection from light and moisture to prevent degradation .
Q. How should monensin sodium salt be prepared and standardized for in vitro studies?
For cell-based assays, dissolve monensin sodium salt in ethanol to create a 100 mM stock solution, then dilute in culture media to working concentrations (typically 1–10 μM). Quantify purity and concentration using UV-Vis spectroscopy (absorbance at 280–300 nm) or HPLC with acetonitrile-based mobile phases . Note that batch-to-batch variability in salt content or solubility may occur in research-grade products; request peptide content analysis or TFA removal if consistency is critical for sensitive assays .
Q. What are the primary biological mechanisms of monensin sodium salt in cell models?
Monensin disrupts intracellular ion gradients by exchanging Na⁺ for H⁺/K⁺, leading to increased cytosolic Ca²⁺ and altered pH. This induces apoptosis in cancer cells and inhibits protein trafficking (e.g., cytokine secretion in immune cells) . For time-course experiments, use short exposure times (4–24 hours) to avoid cytotoxicity, as prolonged exposure reduces cell viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in monensin’s reported efficacy across studies?
Discrepancies may arise from differences in experimental design:
- Dosage and exposure time : LD₅₀ varies by species (e.g., 36.5 mg/kg in rats vs. 185 mg/kg in chickens) . Validate dose-response curves for each model.
- Matrix effects : In environmental studies (e.g., soil or manure), monensin’s sorption behavior depends on pH and organic matter. Use batch equilibrium experiments with internal standards (e.g., lasalocid) to control for recovery rate variability .
- Analytical validation : Cross-validate HPLC/MS methods with spiked control samples to ensure accuracy, and report limits of detection (e.g., 0.001 mg/L in anaerobic digestion studies) .
Q. What methodologies are recommended for quantifying monensin in complex biological or environmental matrices?
- Sample preparation : Homogenize matrices (e.g., soil, manure) and partition into 8 subsamples to ensure uniformity. Avoid water contamination, which degrades monensin .
- Extraction : Use acetonitrile or methanol for lipid-rich samples, followed by SPE purification.
- Quantification : Apply HPLC-MS/MS with a C18 column and acetonitrile/water gradient (0.1% formic acid). Validate with internal standards (e.g., deuterated monensin) to correct for matrix effects .
Q. How can monensin sodium salt be integrated into multi-physics simulations (e.g., ion transport models)?
- Parameterization : Use experimental data on monensin’s binding constants (e.g., Na⁺ vs. K⁺ selectivity) and diffusion coefficients in lipid bilayers.
- Validation : Compare simulated ion flux rates with empirical measurements (e.g., patch-clamp electrophysiology or fluorescent ion indicators) .
- Database integration : Ensure thermophysical property data (e.g., solubility, partition coefficients) are sourced from peer-reviewed studies and tagged with uncertainty ranges .
Methodological Best Practices
Q. What quality control steps are critical for reproducibility in monensin studies?
- Batch documentation : Record CAS No. (22373-78-0), supplier, and purity for each batch .
- Negative controls : Include monensin-unspiked samples to account for background ionophore activity .
- Replication : Use ≥3 biological replicates in cell studies, and report statistical power calculations for animal models .
Q. How should researchers design experiments to study monensin’s environmental persistence?
- Sorption studies : Conduct batch equilibrium experiments with coastal plain soils at varying pH (4–8) and ionic strengths to simulate natural conditions .
- Anaerobic degradation : Use dairy manure slurries under mesophilic conditions (35°C) and quantify monensin via LC-MS/MS at 0-, 15-, and 30-day intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
